3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
The compound 3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazolopurine-dione derivative characterized by a fused bicyclic core structure. Key structural features include:
- Triazole ring: Fused at the [3,4-h] position of the purine scaffold, with a 3-(4-ethoxyphenyl) substituent.
- Purine-dione system: Positions 6 and 8 are substituted with ketone groups, forming a 6,8-dione configuration.
- Substituents:
- A 5-methyl group on the purine ring.
- A 9-[(3-methylphenyl)methyl] (3-methylbenzyl) side chain at position 7.
The ethoxy group (electron-donating) and 3-methylbenzyl moiety (hydrophobic) likely influence solubility, receptor binding, and metabolic stability compared to analogs with differing substituents.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-4-32-17-10-8-16(9-11-17)19-25-26-22-28(13-15-7-5-6-14(2)12-15)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFGGARXQUTGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC(=C5)C)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactionsKey reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for commercial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) may improve solubility and hydrogen-bonding capacity compared to chloro-substituted analogs (e.g., ), which are more lipophilic and electron-deficient .
- Side Chain Modifications : The 3-methylbenzyl group at position 9 provides steric bulk and moderate hydrophobicity, contrasting with the 3-chlorobenzyl group in ’s compound. Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
Physicochemical Properties
- LogP/Solubility : The ethoxy group’s polarity may lower the target’s logP (predicted ~3.5) relative to chloro-substituted analogs (logP ~4.2) .
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione represents a novel structure within the triazolo[3,4-h]purine class. Its potential biological activities have attracted attention due to the pharmacological significance of purine derivatives in medicinal chemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole ring followed by functionalization to introduce ethoxy and methyl groups. A detailed synthetic route can be outlined as follows:
- Formation of the Triazole Ring : The initial step involves the condensation of appropriate hydrazine derivatives with substituted carbonyl compounds.
- Functionalization : Subsequent steps include alkylation and etherification to introduce the 4-ethoxyphenyl and 3-methylphenyl groups.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have shown that triazolo[3,4-h]purines exhibit significant antimicrobial properties. In vitro assays have demonstrated that derivatives similar to this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | 15 |
| Triazole Derivative | E. coli | 20 |
This suggests that modifications on the triazole ring can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of triazolo[3,4-h]purines has been explored through various cell line studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer).
In a study involving NCI-60 cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.0 |
| HCT116 | 7.5 |
Molecular docking studies suggest that this compound interacts with key targets in cancer pathways, including protein kinases involved in cell cycle regulation.
The proposed mechanism of action for triazolo[3,4-h]purines involves inhibition of specific kinases that play critical roles in cellular signaling pathways associated with growth and survival. This inhibition leads to apoptosis in cancer cells and reduced viability in microbial pathogens.
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation demonstrated that treatment with the compound resulted in a significant decrease in tumor size in xenograft models of breast cancer.
- Case Study on Antimicrobial Efficacy : Clinical isolates of E. coli were treated with various concentrations of the compound showing a dose-dependent response in terms of growth inhibition.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction parameters be optimized for higher yields?
The synthesis typically involves multi-step procedures, such as cyclocondensation of triazole precursors with purine derivatives followed by functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl substituents). Key parameters include solvent selection (e.g., acetic acid for reflux), temperature control (80–120°C), and catalyst optimization (e.g., palladium catalysts for coupling reactions). Purification via column chromatography or recrystallization from solvents like dioxane improves yield and purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrogen environments (e.g., distinguishing methyl groups at C5 and C9). Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O at 6,8-dione positions). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, a peak at m/z 430.5 in HRMS aligns with the molecular formula C23H22N6O3.
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies involve exposing the compound to varying pH (e.g., 3–10), temperatures (4–37°C), and light conditions. High-performance liquid chromatography (HPLC) monitors degradation products over time. For instance, acidic conditions may hydrolyze the ethoxy group, requiring buffered solutions for biological assays .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from differences in assay conditions (e.g., cell line specificity) or compound purity. Orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and structural analogs (e.g., substituting 4-ethoxyphenyl with 4-methoxyphenyl) can isolate key activity drivers. Purity validation via HPLC (>95%) and elemental analysis ensures reproducibility .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like 14-α-demethylase or kinases. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. For example, the 3-methylphenylmethyl group may occupy hydrophobic pockets in target proteins, as observed in similar triazolo-purine derivatives .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic substitution of functional groups (e.g., replacing ethoxy with methoxy or halogenated aryl groups) evaluates electronic and steric effects on activity. Quantitative SAR (QSAR) models correlate substituent properties (e.g., Hammett σ values) with bioactivity data. For instance, bulkier substituents at C9 may enhance membrane permeability .
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
Rodent models (e.g., Sprague-Dawley rats) assess bioavailability via intravenous/oral administration. Blood samples analyzed by LC-MS/MS quantify plasma half-life and metabolite formation. Toxicity screening includes histopathology of liver/kidney tissues and hematological profiling .
Methodological Considerations
Q. How should researchers design experiments to evaluate enzyme inhibition mechanisms?
Use kinetic assays (e.g., spectrophotometric monitoring of NADPH depletion for oxidoreductases) with varying substrate concentrations. Lineweaver-Burk plots distinguish competitive/non-competitive inhibition. For time-dependent inhibition, pre-incubate the enzyme with the compound before adding substrates .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
Screen crystallization conditions using vapor diffusion (e.g., hanging drop method) with solvents like DMF/water mixtures. Additives (e.g., polyethylene glycol) promote lattice formation. If crystallization fails, consider co-crystallization with target proteins or analogs .
Q. How can researchers validate off-target effects in phenotypic assays?
Combine CRISPR-Cas9 knockout of suspected targets with rescue experiments. Proteome-wide profiling (e.g., affinity pulldown with biotinylated derivatives) identifies interacting proteins. Dose-response curves in isogenic cell lines (wild-type vs. target-deficient) confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
